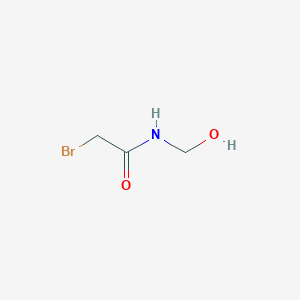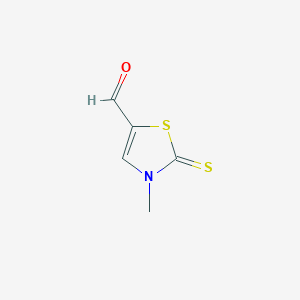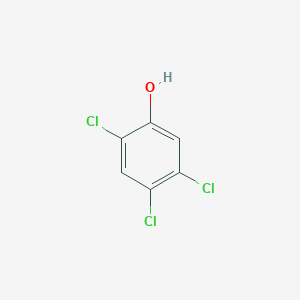
2-Bromo-N-(hydroxymethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(hydroxymethyl)acetamide is a chemical compound with the molecular formula C3H6BrNO2 and a molecular weight of 167.99 g/mol . It is used in various biochemical applications, including proteomics research . This compound is known for its role in coating polystyrene beads, which are then used for the immobilization of LFA-3 and removal of white blood cells from peripheral blood samples .
Preparation Methods
The synthesis of 2-Bromo-N-(hydroxymethyl)acetamide involves the reaction of N-bromoacetamide with olefins. This reaction leads to the formation of 2-bromo-N-bromoacetimidates, a new class of compounds . The process occurs in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond
Chemical Reactions Analysis
2-Bromo-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, it can be used in the immobilization of LFA-3 on polystyrene beads . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N-(hydroxymethyl)acetamide has several scientific research applications. It is used in proteomics research for coating polystyrene beads, which are then used for the immobilization of LFA-3 and removal of white blood cells from peripheral blood samples . This compound is also used as a CD-2 antigen-specific cell adhesion material in transfusion to prevent post-transfusion side effects such as autoimmune diseases
Mechanism of Action
The mechanism of action of 2-Bromo-N-(hydroxymethyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable bonds with proteins and other biomolecules. This interaction facilitates the immobilization of LFA-3 on polystyrene beads, which is crucial for the
Properties
IUPAC Name |
2-bromo-N-(hydroxymethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYLPGUDCXMZQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)











